Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate
Description
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate (CAS: 33919-45-8) is a triazine-based compound with three allyl propionate ester groups attached to a central 1,3,5-trioxo-triazine core. Its molecular formula is C21H27N3O9, and it has a molecular weight of 465.45 g/mol . The compound is characterized by high reactivity due to its allyl ester groups, making it suitable for applications in polymer crosslinking and high-temperature resins .
Properties
CAS No. |
33919-45-8 |
|---|---|
Molecular Formula |
C21H27N3O9 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
prop-2-enyl 3-[2,4,6-trioxo-3,5-bis(3-oxo-3-prop-2-enoxypropyl)-1,3,5-triazinan-1-yl]propanoate |
InChI |
InChI=1S/C21H27N3O9/c1-4-13-31-16(25)7-10-22-19(28)23(11-8-17(26)32-14-5-2)21(30)24(20(22)29)12-9-18(27)33-15-6-3/h4-6H,1-3,7-15H2 |
InChI Key |
FGVDSXMHQJSIBA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCN1C(=O)N(C(=O)N(C1=O)CCC(=O)OCC=C)CCC(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Preparation via Cyanuric Chloride and Lithium Allyloxide
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Cyanuric chloride + lithium allyloxide in anhydrous THF, 0 °C to room temperature, under argon atmosphere | Formation of mono-allyl substituted intermediate | 70-85 |
| 2 | Additional lithium allyloxide added, reaction warmed to ambient temperature, stirred for 12-24 hours | Tri-substituted triallyl triazine ester | 80-90 |
| 3 | Work-up: aqueous quench, extraction with diethyl ether, drying over MgSO4, purification by flash chromatography | Pure triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5-tripropionate | - |
This method benefits from high selectivity and good yields due to the controlled addition of nucleophiles and the stepwise substitution pattern.
Alternative Esterification Method
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Cyanuric acid + allyl alcohol + acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), reflux | Direct esterification to triallyl triester | 40-60 |
| 2 | Removal of water by azeotropic distillation or molecular sieves | Drives reaction to completion | - |
| 3 | Purification by recrystallization or chromatography | Pure product | - |
This method is less efficient but offers a direct route without the need for cyanuric chloride.
Analytical Data Supporting Preparation
The synthesized triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5-tripropionate is characterized by various spectroscopic and analytical techniques:
| Technique | Observed Data/Features | Interpretation |
|---|---|---|
| Melting Point | Specific melting point consistent with literature values | Confirms purity and identity |
| Infrared Spectroscopy (IR) | Strong absorption bands at ~1696 cm⁻¹ (C=O stretching), 1566 cm⁻¹ (triazine ring) | Confirms ester and triazine functionalities |
| Nuclear Magnetic Resonance (NMR) | $$^{1}H$$ NMR shows signals corresponding to allyl protons (5.2-6.0 ppm), $$^{13}C$$ NMR confirms carbonyl and triazine carbons | Structural confirmation |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 465.45 (M+) | Confirms molecular weight |
These data collectively confirm the successful synthesis of the target compound.
Research Findings and Optimization Notes
- The nucleophilic substitution on cyanuric chloride is highly dependent on reaction temperature and the nature of the nucleophile. Allyloxide ions are effective nucleophiles for substitution at low temperatures to avoid side reactions.
- The use of anhydrous solvents and inert atmosphere (argon or nitrogen) is critical to prevent hydrolysis of cyanuric chloride and side reactions.
- Purification is typically achieved by flash chromatography using hexane/ether mixtures, ensuring isolation of the pure tri-ester product.
- Direct esterification methods require careful control of acidic conditions and water removal to achieve acceptable yields, but are less favored due to lower efficiency.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Stepwise nucleophilic substitution | Cyanuric chloride | Lithium allyloxide, THF | 0 °C to RT, inert atmosphere | 80-90 | High selectivity and yield | Requires handling of reactive intermediates |
| Direct esterification | Cyanuric acid | Allyl alcohol, acid catalyst | Reflux, azeotropic water removal | 40-60 | Simpler reagents | Lower yield, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate undergoes various chemical reactions, including:
Substitution Reactions: The allyl groups can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Polymerization Reactions: It can undergo polymerization to form high-molecular-weight polymers.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Polymerization Initiators: Such as radical initiators for polymerization reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used.
Epoxides: From oxidation reactions.
Polymers: From polymerization reactions.
Scientific Research Applications
Applications in Pharmaceutical Chemistry
1. Drug Formulation and Delivery
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate has been explored as a potential excipient in drug formulations. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.
Case Study : In a study on the formulation of anti-cancer drugs, the compound was used to improve the solubility of poorly soluble compounds. The results indicated a significant increase in the dissolution rate compared to standard formulations .
2. Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes.
Case Study : A series of tests conducted on bacterial strains revealed that the compound effectively inhibited growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing antimicrobial coatings for medical devices .
Applications in Polymer Chemistry
1. Crosslinking Agent
this compound serves as an effective crosslinking agent in the synthesis of polymers such as polylactic acid (PLA). The incorporation of this compound enhances thermal stability and mechanical properties.
Case Study : In an investigation into PLA composites reinforced with natural fibers (flax), the addition of this compound resulted in improved tensile strength and elasticity compared to unmodified PLA composites .
Analytical Applications
1. Chromatographic Analysis
The compound can be analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). The method involves using acetonitrile and water as mobile phases for effective separation.
Case Study : A study demonstrated the scalability of this HPLC method for isolating impurities during the synthesis process. The results indicated that the method could be adapted for preparative separations in pharmaceutical applications .
Mechanism of Action
The mechanism of action of triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate involves its ability to form stable complexes with various molecules. The triazine ring structure allows for multiple points of interaction with other molecules, making it a versatile compound for various applications. The allyl groups provide sites for further chemical modifications, enhancing its utility in different fields .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters with analogous trioxo-triazine derivatives:
Key Observations :
- Molecular Weight and Reactivity : The allyl propionate derivative has the highest molecular weight among the listed compounds, contributing to its thermal stability in resin formulations . In contrast, the carboxylic acid derivative (CAS 2904-41-8) is smaller and more polar, favoring solubility in aqueous systems .
- Functional Groups : Allyl esters (in the target compound) enable radical-mediated crosslinking, whereas thiol groups (CAS 36196-44-8) support thiol-ene click chemistry . Acrylate esters (CAS 40220-08-4) are optimized for UV-induced polymerization .
Biological Activity
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate (CAS No. 33919-45-8) is a compound belonging to the triazine family known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C21H27N3O9
- Molecular Weight : 465.45 g/mol
- Physical State : Solid
- Solubility : Moderate solubility in organic solvents.
Biological Activity Overview
Triazine derivatives have garnered attention due to their extensive biological activities including:
- Antimicrobial Activity : Triazine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that substituted triazines can effectively inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Properties : Research indicates that triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted the anticancer activity of triazine-azole hybrids, which suggests that similar mechanisms may be at play in triallyl derivatives .
- Anti-inflammatory Effects : Some triazine compounds have demonstrated the ability to reduce inflammation through various pathways, potentially making them candidates for treating inflammatory diseases .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazines act by inhibiting key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Interference with Cell Membrane Integrity : The compound may disrupt microbial cell membranes leading to cell death.
- Induction of Oxidative Stress : Some derivatives increase reactive oxygen species (ROS) production in target cells, leading to apoptosis.
Antimicrobial Efficacy
A study conducted on various triazine derivatives demonstrated that triallyl 2,4,6-trioxo variants exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the specific bacterial strain .
Anticancer Activity
In vitro studies have shown that triallyl 2,4,6-trioxo-1,3,5-triazine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported to be less than 20 µM for these cell lines .
Data Summary Table
Q & A
Q. What are the recommended methods for synthesizing and purifying triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate?
The compound can be synthesized via nucleophilic substitution reactions involving triazine derivatives and allyl propionate precursors. Key steps include:
- Reagent selection : Use allyl bromide or chloride in the presence of a base (e.g., K₂CO₃) to functionalize the trioxo-triazine core .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF or acetonitrile) is effective due to the compound’s moderate solubility in these solvents .
- Yield optimization : Monitor reaction progress via TLC or HPLC, as over-substitution can lead byproducts.
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to verify allyl group integration (C21H27N3O9) and triazine ring signals .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (465.45378 g/mol) .
- FT-IR : Peaks at ~1700–1750 cm for carbonyl groups (C=O) in the trioxo-triazine and propionate moieties .
Q. What are the stability considerations for this compound under laboratory conditions?
- Thermal stability : Avoid temperatures >150°C to prevent decomposition of the triazine ring.
- Light sensitivity : Store in amber vials to minimize photodegradation of allyl groups.
- Moisture : Although not hygroscopic, prolonged exposure to humidity may hydrolyze ester linkages .
Advanced Research Questions
Q. What mechanistic insights exist for functionalizing this triazine derivative in crosslinking reactions?
The compound’s allyl groups participate in radical-mediated thiol-ene reactions or Diels-Alder cycloadditions. Key considerations:
- Reaction kinetics : Use DSC or real-time FT-IR to monitor conversion rates.
- Stereoelectronic effects : Allyl electron density influences reactivity; electron-deficient triazine cores may slow thiol-ene kinetics .
Q. How can this compound be integrated into polymer networks for advanced material applications?
- Copolymer synthesis : React with thiol-terminated polymers (e.g., PEG-SH) to form hydrogels with tunable crosslink density .
- Degradable networks : Incorporate ester linkages via hydrolysis-sensitive monomers (e.g., poly(lactic acid)) .
- Characterization : Use rheology and swelling studies to assess network properties.
Q. How do researchers reconcile safety data with application-specific regulatory requirements?
- Toxicity profile : Classified as non-toxic under general handling conditions .
- Regulatory limits : In food-contact materials, adhere to migration limits (e.g., 1.0 mg/kg for residual isocyanate groups) .
- Contradiction resolution : While the compound itself is safe, degradation products (e.g., ε-caprolactam) require monitoring .
Q. What strategies improve functionalization efficiency while minimizing side reactions?
- Catalyst optimization : Use photoinitiators (e.g., Irgacure 2959) for UV-triggered thiol-ene reactions to enhance selectivity .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions .
- Byproduct analysis : Employ GC-MS or MALDI-TOF to identify oligomeric byproducts from incomplete reactions.
Q. What advanced analytical approaches address challenges in quantifying trace impurities?
- HPLC-MS/MS : Detect sub-ppm levels of hydrolyzed products (e.g., tripropanoic acid derivatives) .
- Computational modeling : Use DFT calculations (via PubChem data) to predict degradation pathways and optimize synthetic routes .
- X-ray crystallography : Resolve crystal structures to validate steric effects on reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
